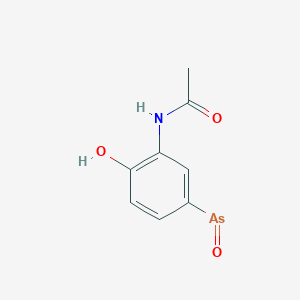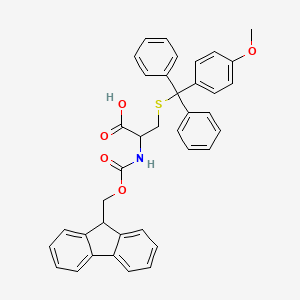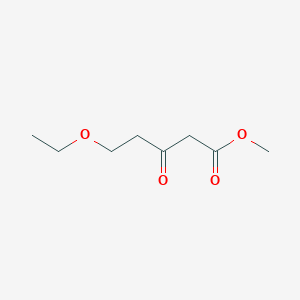
Methyl 5-ethoxy-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of pentanoic acid and features an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-ethoxy-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: 5-ethoxy-3-oxopentanoic acid.
Reduction: 5-ethoxy-3-hydroxypentanoate.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-ethoxy-3-oxopentanoate finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain applications.
Mecanismo De Acción
The mechanism of action of methyl 5-ethoxy-3-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethoxy and oxo groups, which can engage in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxopentanoate: Similar in structure but lacks the ethoxy group.
Ethyl 3-oxopentanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 5-methoxy-3-oxopentanoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Methyl 5-ethoxy-3-oxopentanoate is unique due to the presence of both the ethoxy and oxo groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
18230-00-7 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 5-ethoxy-3-oxopentanoate |
InChI |
InChI=1S/C8H14O4/c1-3-12-5-4-7(9)6-8(10)11-2/h3-6H2,1-2H3 |
Clave InChI |
IEQYRERHTRFHPK-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)

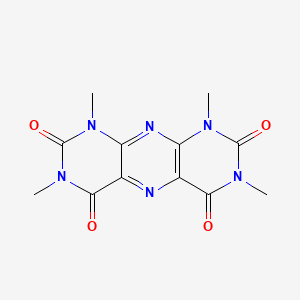
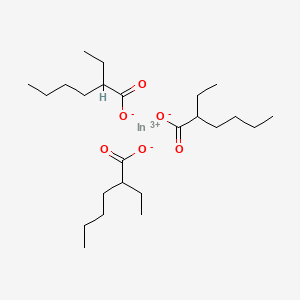
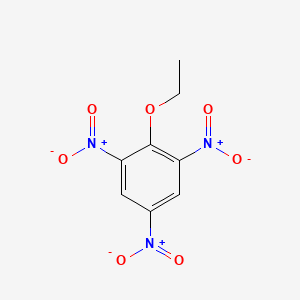
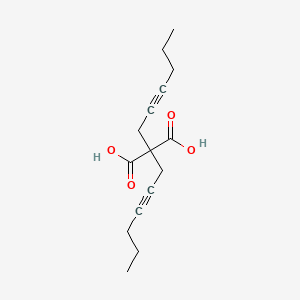
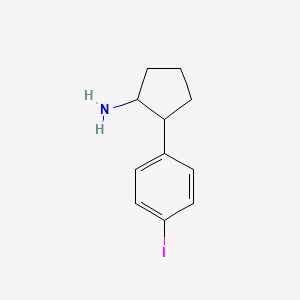
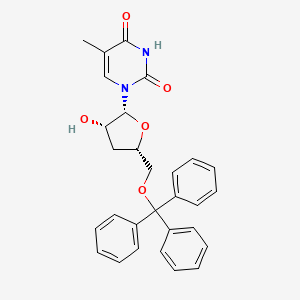
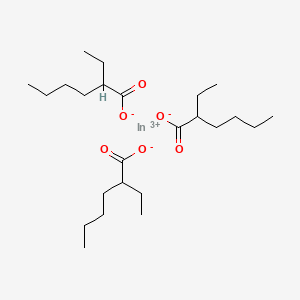
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
